4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of thiophene rings, which are five-membered rings containing sulfur, and a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves several steps, including the formation of the thiophene and thiadiazole rings. Common synthetic routes include:
Formation of Thiophene Rings: Thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Formation of Thiadiazole Rings: Thiadiazole rings can be synthesized through the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled through various reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation .
Comparison with Similar Compounds
4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
Tipepidine: A thiadiazole derivative used as an antitussive agent.
Tiquizium Bromide: A thiadiazole derivative used as an antispasmodic agent.
Dorzolamide: A thiadiazole derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-propyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-2-4-11-15(24-19-18-11)16(21)17-9-10-6-7-13(23-10)14(20)12-5-3-8-22-12/h3,5-8H,2,4,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGTVLMXMKHLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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